Fusalanipyrone
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Overview
Description
Preparation Methods
Fusalanipyrone is produced by the fungus Fusarium solani. The preparation involves the extraction of the compound from the fungal cultures. The extraction process typically includes differential solvent extraction, where the less-polar fraction is isolated to obtain this compound
Chemical Reactions Analysis
Fusalanipyrone undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include cytochrome P450 monooxygenases, which play a role in the oxidation process . The major products formed from these reactions include gibepyrones and prolipyrone B
Scientific Research Applications
Fusalanipyrone has several scientific research applications:
Mechanism of Action
The mechanism of action of fusalanipyrone involves its interaction with plant cells, leading to growth inhibition. The compound exhibits a dose-response relationship, with higher concentrations resulting in greater growth inhibition . The molecular targets and pathways involved in this process are not fully understood, but it is believed that this compound interferes with key cellular processes in plants.
Comparison with Similar Compounds
Fusalanipyrone is similar to other monoterpenoids produced by Fusarium species, such as gibepyrones and prolipyrone B . this compound exhibits a higher phytotoxic activity compared to compounds like ergosterol . This uniqueness makes it a valuable compound for studying plant-pathogen interactions and developing new agrochemicals.
Conclusion
This compound is a fascinating compound with diverse applications in scientific research. Its unique chemical properties and phytotoxic effects make it a valuable tool for studying biosynthetic pathways, plant-pathogen interactions, and potential therapeutic applications. Further research is needed to fully understand its mechanism of action and explore its industrial production methods.
Properties
CAS No. |
118169-29-2 |
---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
6-[(Z)-but-2-en-2-yl]-3-methylpyran-2-one |
InChI |
InChI=1S/C10H12O2/c1-4-7(2)9-6-5-8(3)10(11)12-9/h4-6H,1-3H3/b7-4- |
InChI Key |
FEEGMVBAILJAQO-DAXSKMNVSA-N |
Isomeric SMILES |
C/C=C(/C)\C1=CC=C(C(=O)O1)C |
Canonical SMILES |
CC=C(C)C1=CC=C(C(=O)O1)C |
Origin of Product |
United States |
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